molecular formula C8H14O2 B6164401 5,5-dimethyloxepan-2-one CAS No. 60187-76-0

5,5-dimethyloxepan-2-one

Cat. No.: B6164401
CAS No.: 60187-76-0
M. Wt: 142.2
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Description

Contextualization within Organic Chemistry and Material Science

Oxepan-2-ones, also known as ε-caprolactones, are cyclic esters that serve as crucial monomers in the synthesis of a variety of polymers. solubilityofthings.com Their seven-membered ring structure imparts distinct chemical properties that are of significant interest in both organic chemistry and material science. solubilityofthings.com In organic synthesis, they are versatile building blocks for creating more complex bioactive molecules. For material science, their ability to undergo ring-opening polymerization (ROP) is paramount, leading to the production of biodegradable and biocompatible polyesters. solubilityofthings.comwikipedia.org

Significance of Seven-Membered Lactones in Contemporary Research

Seven-membered lactones, or oxepanones, are not just synthetic curiosities; they are found in nature and exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Their unique medium-ring structure presents both challenges and opportunities for synthetic chemists. rsc.org The development of efficient methods to construct this seven-membered lactone motif is a key area of research, as it can pave the way for novel pharmaceuticals and functional materials. rsc.org The lower ring strain of oxepan-2-one compared to smaller lactones results in slower polymerization kinetics but contributes to the higher thermal stability of the resulting polymers.

Historical Overview of Relevant Synthetic and Application Research for Oxepan-2-ones

The study of ring-opening polymerization dates back to the early 20th century, with the synthesis of polypeptides. wikipedia.org The industrial preparation of ε-caprolactone is typically achieved through the Baeyer-Villiger oxidation of cyclohexanone (B45756). wikipedia.org Research into the polymerization of lactones, including ε-caprolactone, gained significant momentum in the mid-20th century, establishing the thermodynamic and mechanistic foundations of ROP. wikipedia.org This has led to the development of specialized polymers like polycaprolactone (B3415563) (PCL), a key material in biomedical applications such as sutures and tissue engineering scaffolds, and polyglecaprone, another surgical suture material. solubilityofthings.comwikipedia.org More recent research has focused on creating functionalized oxepan-2-ones and their copolymers to impart specific properties, such as antimicrobial activity, or for use in advanced applications like photolithography. kaist.ac.krresearchgate.net

Properties

CAS No.

60187-76-0

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethyloxepan 2 One and Analogous Oxepan 2 Ones

Established Synthetic Routes to Oxepan-2-one Scaffolds

Baeyer–Villiger Oxidation Approaches to Lactone Formation

The Baeyer-Villiger oxidation is a well-established and reliable method for the conversion of cyclic ketones to their corresponding lactones. sigmaaldrich.comorganic-chemistry.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, effectively expanding the ring size by one atom. organic-chemistry.orgyoutube.com The reaction is known for its stereospecificity and predictable regiochemistry, which is dependent on the migratory aptitude of the substituents attached to the carbonyl carbon. sigmaaldrich.comorganic-chemistry.org

A primary route to 5,5-dimethyloxepan-2-one involves the Baeyer-Villiger oxidation of 4,4-dimethylcyclohexanone (B1295358). This transformation can be achieved using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comorganic-chemistry.org The general migratory preference in Baeyer-Villiger oxidations follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. alfa-chemistry.com In the case of 4,4-dimethylcyclohexanone, the more substituted carbon atom preferentially migrates, leading to the formation of the desired this compound.

The reaction proceeds through the formation of a Criegee intermediate, which then rearranges to the final lactone product. alfa-chemistry.com The choice of oxidant and reaction conditions can significantly influence the yield and purity of the resulting lactone. While traditional methods often employ stoichiometric amounts of peroxy acids, which can be hazardous, newer methods focus on catalytic systems. sigmaaldrich.comacs.org

Direct Cyclization Reactions of ω-Hydroxy Acids

An alternative established route to oxepan-2-ones is the intramolecular cyclization of ω-hydroxy acids. youtube.com This method, often referred to as macrolactonization for larger rings, involves the formation of an ester bond between the hydroxyl and carboxylic acid functionalities within the same molecule. The reaction is typically promoted by acid catalysts or dehydrating agents. For the synthesis of a seven-membered lactone like an oxepan-2-one, a 6-hydroxyheptanoic acid derivative would be the required starting material. The cyclization process involves a nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the cyclic ester. youtube.com

Novel Synthetic Strategies and Advanced Catalysis in Lactone Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for lactone synthesis. These include biocatalytic approaches and innovative multi-step total synthesis strategies.

Biocatalytic Approaches (e.g., Enzymatic Oxidation by Cyclohexanone (B45756) Monooxygenases)

Biocatalysis has emerged as a powerful tool for the synthesis of lactones, offering high selectivity and mild reaction conditions. researchgate.net Cyclohexanone monooxygenases (CHMOs) are a class of Baeyer-Villiger monooxygenases (BVMOs) that can catalyze the oxidation of cyclic ketones to lactones with high efficiency and enantioselectivity. acs.orgnih.govacs.org These enzymes utilize molecular oxygen and a cofactor, typically NADPH, to perform the oxidation. researchgate.net

The use of whole-cell biocatalysts, such as recombinant Pseudomonas taiwanensis VLB120 expressing a CHMO, has been shown to convert cyclohexanone and its derivatives to the corresponding ε-caprolactones. nih.gov These systems can be engineered to be highly efficient, with one study reporting the complete conversion of 5 mM cyclohexane (B81311) to ε-caprolactone with 65% selectivity in just 2 hours. nih.gov The substrate scope of these enzymes can be broad, allowing for the synthesis of various substituted lactones. nih.gov The stereospecificity of CHMOs is a significant advantage, providing access to chiral lactones that are valuable building blocks in asymmetric synthesis. nih.govacs.org

Biocatalytic System Substrate Product Key Findings Reference
Pseudomonas taiwanensis VLB120 (recombinant)Cyclohexaneε-CaprolactoneComplete conversion of 5 mM substrate in 2 hours with 65% selectivity. nih.gov
Cyclohexanone Monooxygenase (CHMO)Cyclohexanoneε-CaprolactoneProvides a foundation for engineering BVMOs with altered substrate spectra and stereospecificity. nih.govacs.org

Multi-step Total Synthesis Incorporating this compound as an Intermediate

The oxepan-2-one ring system, including this compound, can be a crucial intermediate in the total synthesis of complex natural products and other target molecules. nih.govnih.govnih.gov In these multi-step sequences, the lactone moiety can be introduced and later modified or serve as a key structural element. For instance, the synthesis of complex alkaloids or polyketides might involve the construction of a substituted oxepan-2-one ring through a series of reactions, including aldol (B89426) additions, crotylations, and ultimately a macrolactonization step. nih.gov The strategic incorporation of the 5,5-dimethyl pattern would be dictated by the structure of the final target molecule. These synthetic endeavors often showcase the versatility of modern synthetic methods in assembling complex molecular architectures. nih.govresearchgate.net

Asymmetric Synthesis Considerations for Chiral Oxepan-2-ones

The synthesis of chiral, enantioenriched oxepan-2-ones from prochiral or racemic ketones represents a significant challenge in synthetic chemistry, primarily due to the difficulty in controlling both regioselectivity and stereoselectivity. rsc.orgrsc.org Asymmetric Baeyer-Villiger oxidation is the key strategy to achieve this, providing direct access to optically active lactones. nih.gov This can be accomplished through several approaches, including kinetic resolution of racemic ketones or the desymmetrization of meso-substituted ketones. rsc.org

Catalytic systems employing chiral metal complexes or enzymes are at the forefront of this field. For instance, chiral N,N'-dioxide/Scandium(III) complexes have been successfully used to catalyze the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones. rsc.orgrsc.org Theoretical studies on the oxidation of 4-phenylcyclohexanone (B41837) using such catalysts have shown that the chiral ligand environment creates a significant energy difference between the transition states leading to the two possible enantiomers, thereby controlling the stereochemical outcome. nih.gov The steric interactions between the substrate, the oxidant, and the chiral catalyst are critical for achieving high enantioselectivity. nih.gov

Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), offer an excellent alternative for asymmetric synthesis. wikipedia.org These biocatalysts can perform the oxidation with high levels of regio- and enantioselectivity under mild conditions. Chemo-enzymatic methods, which combine a chemical process with enzymatic catalysis, have also been developed. For example, the asymmetric oxidation of 4-methylcyclohexanone (B47639) to (R)-4-methylcaprolactone has been achieved using Candida antarctica lipase (B570770) B in a process involving the kinetic resolution of a racemic carboxylic acid. nih.gov

Table 1: Examples of Asymmetric Baeyer-Villiger Oxidation of Substituted Cyclohexanones

Substrate Catalyst/Enzyme Oxidant Product Enantiomeric Excess (ee) Reference
3-Phenylcyclohexanone Chiral N,N'-dioxide/Sc(OTf)₃ m-CPBA (R)-4-Phenyloxepan-2-one 95% rsc.orgrsc.org
4-Methylcyclohexanone Candida antarctica lipase B H₂O₂ (R)-5-Methyloxepan-2-one Not specified nih.gov
4-Phenylcyclohexanone Sc(III)-N,N'-dioxide complex m-CPBA Chiral 5-phenyloxepan-2-one High (Theoretical) nih.gov
Racemic 3-substituted cyclohexanones Chiral N,N'-dioxide/Sc(III) m-CPBA Chiral lactones via kinetic resolution Up to 99% rsc.orgrsc.org

Principles of Green Chemistry in Oxepan-2-one Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for oxepan-2-ones, aiming to reduce environmental impact and improve safety and efficiency. A primary focus has been the replacement of hazardous peroxyacids with more benign oxidants like hydrogen peroxide (H₂O₂), where the only byproduct is water. mdpi.com

However, the lower reactivity of H₂O₂ necessitates the use of catalysts to activate either the oxidant or the ketone substrate. mdpi.com Significant progress has been made in developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, which aligns with the green chemistry principle of waste prevention. Sn-Beta zeolites, for example, have proven to be highly effective and chemoselective heterogeneous catalysts for the Baeyer-Villiger oxidation of cyclic ketones with hydrogen peroxide. sciopen.com

Another green approach involves chemo-enzymatic methods. The use of lipases, such as Novozyme-435 (an immobilized form of Candida antarctica lipase B), to mediate the perhydrolysis of esters or carboxylic acids in situ generates the required peroxyacid to perform the oxidation. rsc.org This strategy can be combined with urea-hydrogen peroxide (UHP), a stable and safe solid source of H₂O₂, in environmentally friendly solvents like ethyl acetate, thereby avoiding aqueous media that could lead to product hydrolysis. rsc.org One-pot processes that generate H₂O₂ in situ from molecular oxygen and an alcohol, which is then immediately used for the Baeyer-Villiger oxidation, represent a particularly innovative and green route to these lactones. sciopen.com

Table 2: Green Chemistry Approaches in Baeyer-Villiger Oxidation

Substrate Catalyst System Oxidant Source Solvent Key Green Principle Reference
Cyclohexanone Novozyme-435 Urea-Hydrogen Peroxide (UHP) Ethyl Acetate Benign oxidant, enzymatic catalysis, non-aqueous rsc.org
Cyclohexanone Sn-Beta zeolite In situ H₂O₂ from benzhydrol/O₂ Not specified Heterogeneous catalysis, atom economy sciopen.com
Cyclohexanone Pt(II) complexes H₂O₂ Ionic Liquids Greener solvent, catalytic cycle torvergata.it
Cyclohexanone Hydrotalcite-supported Sb H₂O₂ Acetonitrile Reusable heterogeneous catalyst researchgate.net

Chemical Reactivity and Mechanistic Transformations of 5,5 Dimethyloxepan 2 One

Functional Group Transformations of the Lactone Moiety

The lactone ring in 5,5-dimethyloxepan-2-one is susceptible to various chemical transformations, allowing for its conversion into other valuable chemical structures.

Lactones can be readily reduced to diols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. harvard.edubyjus.com The reduction of a lactone with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the opening of the ring to ultimately yield a diol after an aqueous workup. byjus.com

For example, the reduction of caprolactone, a related seven-membered lactone, with LiAlH₄ produces hexane-1,6-diol. doubtnut.comdoubtnut.com Similarly, this compound would be expected to be reduced to 5,5-dimethylhexane-1,6-diol. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Table 1: Reduction of Lactones to Diols

Lactone Reducing Agent Product
ε-Caprolactone LiAlH₄ Hexane-1,6-diol

This table is generated based on established chemical principles of lactone reduction.

The oxidation of lactones is less common than their reduction. However, the Baeyer-Villiger oxidation is a well-known reaction for the synthesis of lactones from cyclic ketones. researchgate.netacs.org In this reaction, a peroxy acid or another oxidant inserts an oxygen atom adjacent to the carbonyl group of the ketone, forming the lactone ring. vanderbilt.edu

While the lactone ring itself is relatively stable to further oxidation under many conditions, strong oxidizing agents can potentially lead to ring cleavage. The specific oxidation products of this compound are not extensively detailed in the provided search results, but general principles of ester oxidation would apply. Under harsh conditions, oxidation could lead to the formation of dicarboxylic acids or other degradation products. The presence of the gem-dimethyl group at the 5-position might influence the reactivity and stability of the ring towards certain oxidants.

Derivatization Strategies for Targeted Reactivity

While specific derivatization strategies for poly(this compound) are not extensively documented in the literature, several approaches employed for analogous polyesters can be considered as viable pathways for its functionalization. These post-polymerization modification techniques are crucial for introducing specific functionalities along the polymer backbone, thereby tailoring its properties for targeted applications.

One common strategy involves the incorporation of functional monomers during the polymerization process. For instance, copolymerization of this compound with a monomer containing a reactive pendant group, such as a hydroxyl, amine, or vinyl group, would yield a copolymer with sites available for subsequent chemical modification. This approach allows for a statistical distribution of functional groups along the polymer chain.

Another versatile method is the chemical modification of the polyester (B1180765) backbone after polymerization. Although the poly(this compound) backbone itself is relatively inert, the introduction of reactive sites can be achieved through various means. For example, if a comonomer with a protected functional group is used, deprotection after polymerization would reveal the reactive sites for further derivatization.

Furthermore, strategies developed for other polyesters, such as poly(ε-caprolactone), can be adapted. These include the chemical modification of the terminal end-groups of the polymer chain or the introduction of functional groups through reactions targeting the ester linkages, although the latter can lead to chain scission if not carefully controlled. The modification of polymer backbones with reactive species like those based on fluorinated polymers or through click chemistry reactions on appropriately functionalized precursors represents a powerful avenue for creating materials with diverse properties from a single parent polymer. researchgate.net

The table below outlines potential derivatization strategies applicable to poly(this compound), based on established methods for other polyesters.

StrategyDescriptionPotential Functional Groups
Copolymerization with Functional Monomers Incorporation of comonomers bearing reactive side chains during polymerization.Hydroxyl (-OH), Amine (-NH2), Carboxylic Acid (-COOH), Alkyne, Azide
Post-Polymerization Modification Chemical transformation of the polymer after its synthesis. This can involve modification of end-groups or pendant functional groups introduced via copolymerization.Grafting of other polymers, attachment of bioactive molecules, introduction of cross-linkable moieties.
Chain-End Functionalization Modification of the terminal groups of the polymer chain, often initiated by a functional initiator or terminated with a functionalizing agent.Biotin, fluorescent dyes, targeting ligands.

Reaction Kinetics and Selectivity Studies of this compound Transformations

The kinetics and selectivity of the ring-opening polymerization of this compound are critical factors that determine the molecular weight, polydispersity, and microstructure of the resulting polyester. While specific kinetic data for this particular monomer is scarce, extensive studies on the closely related 1,5-dioxepan-2-one (B1217222) (DXO) provide significant insights into the expected behavior. researchgate.netmdpi.com

The ROP of lactones like this compound is typically catalyzed by organometallic or organic catalysts. The choice of catalyst and reaction conditions profoundly influences the polymerization kinetics and selectivity. For instance, in the organocatalyzed ROP of DXO, different catalysts exhibit markedly different activities and mechanisms. researchgate.netmdpi.com

Kinetic studies of DXO polymerization have shown that the reaction often follows first-order kinetics with respect to the monomer concentration. epa.gov The rate of polymerization is also dependent on the catalyst concentration. The use of highly basic organocatalysts, such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), has been shown to lead to very fast and controlled polymerization of DXO, even at low temperatures. researchgate.netmdpi.com In contrast, other catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) show lower to moderate activities. researchgate.netmdpi.com The presence of the two methyl groups at the C5 position in this compound is expected to introduce steric hindrance, which might influence the rate of polymerization compared to the unsubstituted DXO.

Selectivity in the context of this compound transformations primarily refers to chemoselectivity during copolymerization and stereoselectivity if a chiral center is present. In copolymerizations with other cyclic esters, the relative reactivity of the comonomers, described by their reactivity ratios (r1 and r2), determines the microstructure of the resulting copolymer (i.e., random, alternating, or blocky). open.eduyoutube.comwikipedia.orgyoutube.com For instance, if the reactivity ratio of this compound is significantly different from that of its comonomer, a gradient or blocky copolymer may be formed.

The table below summarizes the kinetic parameters for the ROP of the related monomer 1,5-dioxepan-2-one with different organocatalysts, which can serve as a reference for understanding the potential kinetic behavior of this compound.

CatalystMonomer/Initiator RatioTemperature (°C)Time (min)Conversion (%)
t-BuP4 50/12510>99
TBD 50/12520>75
DBU 50/1252038
Data is for the ring-opening polymerization of 1,5-dioxepan-2-one and is intended to be illustrative for the potential reactivity of this compound. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

The structural assignment of 5,5-dimethyloxepan-2-one is unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, multiplicity (splitting pattern), and integration value provide a wealth of structural information.

In the ¹H NMR spectrum, the gem-dimethyl groups at the C5 position are expected to produce a sharp singlet, as they have no adjacent protons to couple with. The methylene (B1212753) protons (CH₂) at the C3, C4, C6, and C7 positions would appear as distinct multiplets. Specifically, the protons at C7, being adjacent to the ester oxygen, would be deshielded and appear at a higher chemical shift compared to the other methylene groups.

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each of the eight carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactone, typically appearing in the 170-180 ppm range. The carbon attached to the ester oxygen (C7) would also be significantly deshielded. The quaternary carbon at C5, bonded to the two methyl groups, would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-C(CH₃)₂ ~1.0 Singlet (s)
-CH₂- (C4) ~1.6-1.8 Multiplet (m)
-CH₂- (C3) ~2.4-2.6 Multiplet (m)
-CH₂- (C6) ~1.9-2.1 Multiplet (m)
-O-CH₂- (C7) ~4.1-4.3 Multiplet (m)

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm)
C=O (C2) ~175
-C(CH₃)₂ (C5) ~35
-C(CH₃)₂ ~25
-CH₂- (C4) ~40
-CH₂- (C3) ~36
-CH₂- (C6) ~30

Beyond simple one-dimensional spectra, advanced 2D NMR techniques are crucial for confirming subtle structural details and differentiating between isomers. The Baeyer-Villiger oxidation of 3,3-dimethylcyclohexanone (B1346601) could potentially yield two different lactone regioisomers: this compound or 7,7-dimethyloxepan-2-one (B15439459). While migratory aptitudes in the Baeyer-Villiger reaction strongly favor the formation of this compound, unambiguous confirmation is necessary. adichemistry.comrsc.org

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is perfectly suited for this purpose. A NOESY spectrum maps out through-space correlations between protons that are close to each other (typically <5 Å). For this compound, a NOESY experiment would reveal a correlation between the singlet signal of the C5-methyl protons and the multiplet signals of the methylene protons at both the C4 and C6 positions. Conversely, for the 7,7-dimethyloxepan-2-one isomer, the methyl protons would only show a NOESY correlation with the methylene protons at the C6 position. This clear difference in the 2D correlation map provides definitive proof of the correct regioisomeric structure.

While less common for this specific compound, Deuterium Chloride (DCl) exchange studies can serve as mechanistic probes in reactions involving acid-labile protons or acid-catalyzed rearrangements. In the context of lactones, such studies are generally used to investigate hydrolysis or other acid-catalyzed processes by observing the exchange of labile protons with deuterium, which simplifies the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. pressbooks.pub It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by features characteristic of a saturated aliphatic lactone. The most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration. For a seven-membered ring lactone (ε-lactone), this peak is typically observed at a relatively high wavenumber, around 1735-1750 cm⁻¹. libretexts.orglibretexts.org This is slightly higher than the C=O stretch of a comparable acyclic ester or a six-membered ring lactone due to ring strain.

In addition to the carbonyl peak, the spectrum will display two distinct C-O stretching vibrations characteristic of the ester group. These are a C-O-C asymmetric stretch and a C-O-C symmetric stretch, which typically appear in the 1250-1050 cm⁻¹ region of the spectrum. pg.edu.pl The presence of sp³ C-H bonds from the methyl and methylene groups is confirmed by stretching vibrations just below 3000 cm⁻¹. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
C-H (sp³) Stretch 2850-2960 Medium-Strong
C=O (Lactone) Stretch ~1735-1750 Strong

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. nih.gov The synthesis of this compound via the Baeyer-Villiger oxidation of 3,3-dimethylcyclohexanone provides an excellent example. nih.govsigmaaldrich.com

By using an in-situ FTIR probe (such as ReactIR technology), the progress of the oxidation can be followed continuously. The reaction would be monitored by observing the disappearance of the reactant's characteristic ketone C=O stretching peak (for a saturated six-membered ring ketone, this appears around 1715 cm⁻¹) and the simultaneous appearance of the product's lactone C=O stretching peak at a higher wavenumber (~1735-1750 cm⁻¹). libretexts.orgnih.gov This ability to track the concentration of both reactant and product over time allows for precise determination of reaction kinetics and endpoint, ensuring optimal yield and purity.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. whitman.edu

For this compound (molecular formula C₈H₁₄O₂), high-resolution mass spectrometry would confirm its molecular weight with high precision (calculated exact mass: 142.0994 Da). nih.gov

When subjected to electron ionization (EI), the resulting molecular ion ([M]⁺• at m/z 142) is energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragments provides corroborating structural evidence. Common fragmentation pathways for lactones include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Loss of neutral molecules: Elimination of small, stable molecules like carbon monoxide (CO), carbon dioxide (CO₂), or alkenes.

A prominent fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the unstable molecular ion to form a more stable cation, though cleavage adjacent to the quaternary center can be complex. A very characteristic fragmentation for gem-dimethyl compounds is the loss of one of the methyl groups followed by rearrangement. The base peak in the mass spectrum of 2,2-dimethylpropane (neopentane), for instance, corresponds to the loss of a methyl group. docbrown.info Similarly, alpha cleavage on either side of the carbonyl group is a common fragmentation pattern for ketones and esters. chim.lulibretexts.org

X-ray Crystallography for Solid-State Structure Determination of Oxepan-2-ones and Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For oxepan-2-ones and their derivatives, this method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of the seven-membered ring and the orientation of its substituents. This data is invaluable for understanding structure-property relationships, validating computational models, and elucidating reaction mechanisms.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The regular arrangement of molecules within the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. libretexts.org

Research findings on the crystal structures of various lactones, including those with seven-membered rings, have been instrumental in conformational analysis. For instance, studies on biaryl-bridged seven-membered lactones have utilized single-crystal X-ray diffraction to reveal that the lactone ring can adopt a boat conformation. rsc.org In these systems, the steric bulk of substituents has been shown to be a critical factor in determining their axial or equatorial positioning, a phenomenon that deviates from predictions based on simpler cyclohexane (B81311) models. rsc.org

Crystallographic studies on lactones are often complemented by computational methods to provide a more comprehensive understanding of their conformational preferences. researchgate.net The experimental data obtained from X-ray diffraction serves as a benchmark for validating the accuracy of theoretical calculations.

Detailed crystallographic data for novel lactone derivatives are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the wider scientific community. researchgate.net This repository of structural information is a crucial resource for comparative studies and for the rational design of new molecules with desired properties.

The table below presents representative crystallographic data for some lactone derivatives, illustrating the type of information obtained from X-ray diffraction studies. While specific data for this compound is not publicly available in the searched literature, the data for related structures provide insight into the typical parameters for this class of compounds.

Compound Crystal System Space Group Unit Cell Parameters Reference
L-rhamnono-1,4-lactoneOrthorhombicP2(1)2(1)2(1)a = 4.8829(2) Å, b = 10.9088(8) Å, c = 13.9758(9) Å nih.gov
D-ribono-1,4-lactoneOrthorhombicP2(1)2(1)2(1)- mdpi.com
D-lyxono-1,4-lactone--- mdpi.comresearchgate.net
Biaryl-bridged seven-membered lactone (5b)--- rsc.org
Biaryl-bridged seven-membered lactone (5c)--- rsc.org
Biaryl-bridged seven-membered lactone (5d)--- rsc.org

Applications of 5,5 Dimethyloxepan 2 One in Specialized Chemical Systems

Role as a Monomer in Advanced Polymer Design

Development of Biodegradable Poly(oxepan-2-one) Derivatives

No specific studies on the synthesis or biodegradability of poly(5,5-dimethyloxepan-2-one) or its derivatives were found. Research in this area would typically involve the ring-opening polymerization of the this compound monomer to produce the corresponding polyester (B1180765). Key research findings would focus on the polymerization conditions (e.g., catalyst, temperature, solvent), the resulting polymer's molecular weight and distribution, and its degradation profile under various conditions (e.g., enzymatic, hydrolytic).

Copolymers for Photoresist Technologies

Information on the use of this compound in the formulation of copolymers for photoresist technologies is not available.

General design principles for 193 nm photoresists involve creating a polymer that is transparent at this wavelength and contains acid-labile pendant groups. In a hypothetical scenario, this compound could be copolymerized with other monomers that possess such acid-labile functionalities.

The incorporation of this compound into a photoresist copolymer could potentially influence the dissolution behavior of the polymer in the developer solution. The dimethyl substitution on the oxepane (B1206615) ring might affect the polymer's hydrophobicity and its interaction with the aqueous alkaline developer.

The contribution of the this compound unit to the etch resistance of a lithographic resin would need to be experimentally determined. The alicyclic nature of the oxepane ring could potentially enhance etch resistance compared to purely acrylic or styrenic polymers.

Integration into Complex Organic Molecule Synthesis as a Building Block

There is no available information on the use of this compound as a specific building block in the synthesis of complex organic molecules. Its structure, a seven-membered lactone with gem-dimethyl substitution, could theoretically be utilized in various synthetic transformations, but specific examples are not documented in the searched literature.

Report on the Unavailability of Publicly Accessible Research Data for this compound in Hybrid Material Systems

Following a comprehensive and systematic search of publicly available scientific literature and research databases, it has been determined that there is no specific information regarding the application and contribution of the chemical compound This compound to the development of hybrid material systems.

Searches were conducted using targeted keywords and phrases, including "this compound hybrid materials," "poly(this compound) block copolymers," "synthesis of this compound based materials," and "incorporation of this compound in composite materials." These inquiries across multiple academic and research platforms yielded no relevant results that specifically address the use of this compound in the formation or study of hybrid or composite material systems.

It is important to note that while research exists on other, structurally different, oxepanones and their roles in polymer chemistry, this information is not applicable to the specific compound and therefore cannot be used to fulfill the request.

Therefore, this report concludes the current unavailability of the necessary scientific data to generate the requested article.

Computational and Theoretical Investigations of 5,5 Dimethyloxepan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of 5,5-dimethyloxepan-2-one. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The seven-membered ring of this compound is not planar and can adopt several different three-dimensional shapes, or conformers. Conformational analysis is a critical first step in understanding the molecule's properties, as the most stable conformer will dominate its behavior. Computational methods are used to identify these stable conformers and calculate their relative energies.

The primary conformers for cyclic esters of this size include chair, boat, and twist-boat forms. DFT calculations are employed to optimize the geometry of each potential conformer and determine its energetic stability. researchgate.netchemmethod.com The conformer with the lowest calculated energy is the most stable and, therefore, the most populated at equilibrium. The presence of the gem-dimethyl group at the C5 position significantly influences the conformational landscape by introducing steric constraints that destabilize certain arrangements.

Theoretical calculations reveal that for similar 1,3-dioxane (B1201747) systems, chair conformers are often the most stable, though the energy difference between various conformers can be small and influenced by the environment. researchgate.net A computational analysis would yield a potential energy surface, mapping the energy changes as the molecule transitions between different conformers and identifying the energy barriers for these transformations.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table presents illustrative data for the purpose of demonstrating the output of a typical computational analysis.

ConformerRelative Energy (kJ/mol)Calculated Dipole Moment (Debye)Population at 298 K (%)
Chair 1 (C1)0.003.8575.4
Chair 2 (C2)3.214.1019.8
Twist-Boat (TB)8.954.524.8

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide key insights through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP). mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the ester oxygen atoms, while the LUMO is centered on the carbonyl carbon. This distribution indicates that the carbonyl carbon is the primary site for nucleophilic attack, which is the key step in its ring-opening polymerization.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a significant negative potential around the carbonyl oxygen and a strong positive potential on the carbonyl carbon, reinforcing the predictions from FMO analysis. mdpi.comnih.gov

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents illustrative data based on principles from computational studies of similar molecules.

PropertyCalculated ValueInterpretation
EHOMO-7.2 eVEnergy of the highest occupied molecular orbital
ELUMO+1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)8.7 eVIndicates moderate chemical stability
Chemical Hardness (η)4.35 eVResistance to change in electron distribution
Electrophilicity Index (ω)1.58 eVPropensity to accept electrons

Molecular Modeling of Polymerization Processes

Molecular modeling extends beyond single molecules to simulate complex chemical processes like polymerization. These simulations provide a dynamic view of reactions, helping to predict polymer structure and properties.

When this compound (M1) is copolymerized with another monomer (M2), the resulting polymer's composition and properties depend on the relative rates at which each monomer adds to the growing polymer chain. These are quantified by reactivity ratios, r1 and r2. Traditional methods for determining these ratios include graphical techniques like the Finemann-Ross and Kelen-Tüdős methods, which linearize the Mayo-Lewis copolymer composition equation. mdpi.com

More advanced computational approaches now allow for the a priori prediction of reactivity ratios. Machine learning models, trained on large datasets of experimental results, can predict reactivity ratios based solely on the chemical structures of the monomers. synthical.comchemrxiv.org Furthermore, DFT calculations can be used to model the transition states of the four possible propagation reactions in a copolymerization (M1 adding to a chain ending in M1, M2 adding to M1, M1 adding to M2, and M2 adding to M2). The calculated activation energies for these reactions can then be used to estimate the rate constants and, subsequently, the reactivity ratios. These computational predictions are invaluable for designing copolymers with specific microstructures without extensive trial-and-error experimentation. chemrxiv.org

The degradation of polyesters, such as poly(this compound), often occurs via acid-catalyzed hydrolysis of the ester linkages. Simulating this mechanism computationally involves modeling the reaction pathway at the quantum chemical level.

The simulation of the acid-catalyzed cleavage would proceed in several steps:

Protonation: The first step is the protonation of the carbonyl oxygen of an ester unit in the polymer chain.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

Intermediate Formation: This leads to a tetrahedral intermediate.

Bond Cleavage: The C-O bond in the polymer backbone is cleaved, breaking the chain and regenerating the catalytic proton.

Computational modeling, using DFT, can calculate the energy profile of this entire reaction pathway. This involves locating the structures of the transition states for each step and calculating their corresponding activation energy barriers. The step with the highest energy barrier is the rate-determining step of the degradation process. These simulations can clarify how factors like the local polymer environment and the presence of the gem-dimethyl groups influence the rate of degradation.

Mechanistic Elucidation of Novel Reactions via Computational Methods

Beyond standard polymerization and degradation, computational methods are essential for elucidating the mechanisms of novel or unexpected reactions involving this compound. When a new reaction is discovered, several plausible mechanistic pathways may exist. DFT calculations can be used to systematically investigate each proposed pathway. mdpi.com

For a hypothetical novel reaction, a computational study would involve:

Optimizing the geometries of all reactants, products, intermediates, and transition states.

Calculating the Gibbs free energy for each species.

Constructing a detailed potential energy surface that maps out the energy changes along the reaction coordinate for each competing pathway.

By comparing the activation energy barriers of the different pathways, the most energetically favorable mechanism can be identified. mdpi.com For example, a computational study could determine whether a reaction proceeds through a concerted mechanism (all bonds broken and formed in a single step) or a stepwise mechanism involving discrete intermediates. mdpi.com This predictive power accelerates the development of new synthetic methodologies and provides a fundamental understanding of chemical reactivity.

Analytical Methodologies for Research on 5,5 Dimethyloxepan 2 One and Its Derivatives

Chromatographic Separation Techniques for Reaction Mixtures and Products

Chromatography is indispensable for the analysis of 5,5-dimethyloxepan-2-one, both in its monomeric form and after polymerization. It allows for the separation of the target compound from starting materials, byproducts, and solvents, and is crucial for purifying the final products.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry for Regioisomer Differentiation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a liquid mixture. In the context of lactone synthesis, HPLC is used to assess the purity of the this compound monomer and to separate it from any non-volatile impurities. The separation is performed on a stationary phase column, and components are eluted by a liquid mobile phase, with detection typically achieved by UV spectroscopy.

While this compound is synthesized from a symmetrical precursor (4,4-dimethylcyclohexanone), precluding the formation of regioisomers, HPLC is a critical tool for analyzing reaction mixtures from unsymmetrical ketones. For instance, the Baeyer-Villiger oxidation of a ketone with different substituents adjacent to the carbonyl group can lead to two different lactone regioisomers. These isomers, having the same mass but different structures, can be effectively separated by HPLC due to differences in their polarity and interaction with the stationary phase.

When coupled with Mass Spectrometry (HPLC-MS), the technique provides an additional layer of confirmation. As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. While regioisomers will have identical molecular weights, the combination of a unique retention time from HPLC and mass confirmation from MS provides unambiguous identification and differentiation.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the method of choice for analyzing volatile compounds. For this compound, GC is instrumental in several stages of research. Following its synthesis, typically via the Baeyer-Villiger oxidation of 4,4-dimethylcyclohexanone (B1295358), GC can be used to determine the purity of the resulting lactone. It can effectively separate the product from any residual volatile starting material, such as the ketone precursor, or solvents used during the reaction and workup.

The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), records the signal as each component elutes, allowing for quantification and identification. This analysis ensures that the monomer is of high purity before it is used in subsequent polymerization reactions, as impurities can significantly affect the outcome of the polymerization.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination

Once this compound is polymerized, typically through ring-opening polymerization, Gel Permeation Chromatography (GPC) is the essential technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution.

In a GPC system, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes.

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while synthetic polymers are typically polydisperse with PDI values greater than 1.0.

These values are critical as they directly influence the mechanical and physical properties of the final polymer material. Research on the polymerization of this compound would involve using GPC to assess how different catalysts, reaction times, or temperatures affect the resulting molecular weight and PDI.

Table 1: Illustrative GPC Data for Poly(this compound) under Different Polymerization Conditions Note: This data is representative and compiled for illustrative purposes based on typical results for similar polyesters, as specific experimental data for this polymer was not available in the searched literature.

EntryCatalystTime (h)Mn (g/mol)Mw (g/mol)PDI (Mw/Mn)
1Catalyst A128,50010,2001.20
2Catalyst A2415,20018,9001.24
3Catalyst B1211,30013,1001.16
4Catalyst B2421,00024,8001.18

Thermal Analysis Techniques for Polymer Characterization

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Points

Differential Scanning Calorimetry (DSC) is a fundamental technique for understanding the thermal transitions of a polymer. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal properties:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. This is observed as a step-like change in the heat flow signal in the DSC thermogram.

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, transitioning the material to a viscous liquid. This appears as an endothermic peak on the DSC curve.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, which is observed as an exothermic peak.

The Tg and Tm are critical for defining the service temperature range of the polymer and its processing conditions.

Table 2: Representative Thermal Properties of Poly(this compound) by DSC Note: This data is representative and compiled for illustrative purposes based on typical results for similar polyesters, as specific experimental data for this polymer was not available in the searched literature.

Polymer SampleGlass Transition Temp. (Tg)Melting Temp. (Tm)
Poly(this compound)-45 °C55 °C

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). researchgate.net This technique is used to evaluate the thermal stability of a polymer and to understand its decomposition profile. researchgate.net

As the polymer sample is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The TGA instrument records this mass loss versus temperature. Key data points from a TGA curve include:

Onset of decomposition temperature (Tonset): The temperature at which significant weight loss begins.

Td5% or Td10%: The temperatures at which 5% or 10% weight loss has occurred, respectively. These are common metrics for comparing the thermal stability of different materials.

Temperature of maximum decomposition rate: The temperature at which the rate of weight loss is highest, identified by the peak of the derivative TGA (DTG) curve.

This information is crucial for determining the upper temperature limit at which the polymer can be used or processed without significant degradation.

Table 3: Illustrative TGA Data for Poly(this compound) Note: This data is representative and compiled for illustrative purposes based on typical results for similar polyesters, as specific experimental data for this polymer was not available in the searched literature.

Polymer SampleAtmosphereDecomposition Temp. (Td5%)Char Yield at 600 °C (%)
Poly(this compound)Nitrogen325 °C< 5%

Development of Advanced Hyphenated Analytical Techniques for Complex Chemical Systems

The characterization of this compound and its polymeric derivatives, particularly within complex matrices, necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable for providing detailed structural and quantitative information. nih.gov These techniques offer enhanced resolution, sensitivity, and specificity compared to standalone methods, making them ideal for the in-depth analysis of complex chemical systems involving polylactones and their copolymers. ijarnd.comiipseries.org

The term "hyphenation," coined by Thomas Hirschfield in 1980, refers to the online combination of these powerful analytical tools to solve complex analytical challenges. chromatographytoday.comslideshare.net This approach allows for simultaneous separation and identification of components within a mixture, improving sample throughput and reducing the risk of contamination through a closed system. chromatographytoday.com

Several advanced hyphenated techniques are particularly relevant for the analysis of this compound and its polymers. These include methods focused on thermal degradation analysis, molecular weight distribution, and the identification of residual monomers or oligomers.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the chemical characterization of polymeric materials that are not amenable to direct analysis by conventional GC-MS due to their low volatility. eag.com The method involves the thermal decomposition (pyrolysis) of the polymer sample in an inert atmosphere to produce smaller, volatile fragments (pyrolyzates). wikipedia.org These fragments are then separated by gas chromatography and identified by mass spectrometry. wikipedia.org

This technique is highly effective for:

Determining Copolymer Composition: For copolymers containing this compound, Py-GC-MS can be used to determine the molar ratio of the different monomer units. The polymer is pyrolyzed, and the resulting characteristic fragments are quantified to establish the original copolymer composition. This method has shown good agreement with results from other techniques like NMR for analyzing lactide/caprolactone copolymers. symbiosisonlinepublishing.com

Structural Elucidation: The fragmentation pattern obtained from the pyrolysis of poly(this compound) can provide valuable information about its structure and the bonding arrangements of the monomer units.

Identification of Additives: A two-step pyrolysis process, known as a "double shot" analysis, can be employed. A lower temperature step is used for thermal desorption of volatile and semi-volatile additives, while a higher temperature step pyrolyzes the polymer backbone. eag.com

A key advantage of Py-GC-MS is the minimal sample preparation required, as samples can often be analyzed in their "as-received" state. eag.com

Thermogravimetric Analysis (TGA) Coupled with Spectroscopic Techniques

To understand the thermal stability and decomposition mechanisms of poly(this compound), thermogravimetric analysis (TGA) is often coupled with spectroscopic detectors like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). TGA measures the change in mass of a sample as a function of temperature, while the coupled detector identifies the evolved gases.

Studies on poly(ε-caprolactone) (PCL), a structurally similar polyester (B1180765), demonstrate the power of this approach. TGA-FTIR and TGA-MS analyses of PCL have revealed a two-step degradation process:

An initial statistical cleavage of the polyester chains through an ester pyrolysis reaction, releasing water, carbon dioxide, and 5-hexenoic acid. nih.gov

A subsequent unzipping depolymerization process that forms the cyclic monomer, ε-caprolactone. nih.gov

The specific degradation products and their evolution profiles are influenced by factors such as molecular weight and the nature of the polymer end-groups. nih.govnih.gov This type of detailed analysis is crucial for understanding the thermal behavior of poly(this compound) in various applications.

Size-Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS)

For the analysis of polymers, understanding the molecular weight distribution is critical as it directly influences the material's physical properties. Size-Exclusion Chromatography (SEC) is a widely used technique to separate macromolecules based on their hydrodynamic volume. harvard.edu However, conventional SEC relies on column calibration with standards, which may not be accurate for novel or structurally complex polymers like branched or modified poly(this compound). researchgate.net

Hyphenating SEC with a Multi-Angle Light Scattering (MALS) detector overcomes this limitation. SEC-MALS is an absolute technique that determines the molar mass of the polymer directly from the intensity of the scattered light, without the need for reference standards. harvard.eduresearchgate.net

Key applications of SEC-MALS in the context of poly(this compound) include:

Absolute Molar Mass Determination: It provides accurate weight-average molecular weight (Mw) and information about the polydispersity of the polymer sample. harvard.edu

Characterization of Molecular Structure: By combining MALS with a concentration detector (like a refractive index detector), it is possible to determine the radius of gyration (Rg) and gain insights into the polymer's conformation in solution (e.g., random coil vs. sphere-like). researchgate.net

Analysis of Copolymers and Conjugates: SEC-MALS, when combined with a UV detector, can be used to characterize copolymers and bioconjugates, providing information on the degree of substitution and valency. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures. jfda-online.com While polymers themselves are often too large for direct LC-MS analysis, this technique is invaluable for analyzing systems involving this compound in other contexts:

Analysis of Degradation Products: In studies of hydrolytic or enzymatic degradation of poly(this compound), LC-MS/MS can identify and quantify the resulting oligomers and monomers in an aqueous environment.

Detection of Residual Monomers: After polymerization, LC-MS/MS can be used to detect and quantify trace amounts of unreacted this compound monomer in the final polymer product.

Metabolite Analysis: In biomedical research, if derivatives of this compound are used, LC-MS/MS would be the method of choice for analyzing their metabolites in biological samples. nih.gov

The combination of liquid chromatographic separation with the high specificity of tandem mass spectrometry allows for reliable identification and quantification even at very low concentrations. jfda-online.com

Q & A

Q. What are the validated synthetic pathways for 5,5-dimethyloxepan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves intramolecular cyclization of keto-acids or lactonization of hydroxy esters. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (60–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield optimization requires GC-MS or HPLC monitoring to identify side products like uncyclized intermediates . For reproducibility, document stoichiometric ratios, reaction times, and purification steps (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

Methodological Answer: NMR (¹H, ¹³C, DEPT-135) confirms ring structure and methyl groups, while IR identifies lactone carbonyl stretches (~1740 cm⁻¹). Artifacts from moisture (e.g., hydrolysis products) are minimized by rigorous drying of solvents and inert atmosphere use. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

Q. How can researchers design kinetic studies to investigate the hydrolytic stability of this compound under physiological pH conditions?

Methodological Answer: Use buffer solutions (pH 2–10) and track degradation via UV-Vis or LC-MS at controlled temperatures (25–37°C). Incorporate control experiments with structurally similar lactones to isolate steric effects from electronic factors. Data analysis should employ pseudo-first-order kinetics and Arrhenius plots to compute activation energies .

Advanced Research Questions

Q. What computational strategies resolve contradictions in proposed ring-opening mechanisms of this compound during acid-catalyzed hydrolysis?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and compare activation barriers for competing pathways (e.g., acyl-oxygen vs. alkyl-oxygen cleavage). Validate with isotopic labeling (¹⁸O) experiments and kinetic isotope effects (KIE). Discrepancies between theoretical and experimental data may arise from solvation effects, requiring explicit solvent models in simulations .

Q. How do steric and electronic effects of the 5,5-dimethyl groups influence regioselective functionalization of the oxepanone ring?

Q. What statistical approaches are suitable for reconciling contradictory cytotoxicity data in studies of this compound derivatives?

Methodological Answer: Apply meta-analysis to aggregate datasets, accounting for variables like cell line heterogeneity (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin). Use ANOVA or mixed-effects models to identify confounding factors. Sensitivity analysis determines if outliers arise from compound purity issues (e.g., HPLC traces <95%) .

Q. How can multivariate experimental design optimize enantioselective synthesis of this compound analogs?

Methodological Answer: Implement a Box-Behnken design to test variables: catalyst loading (e.g., Jacobsen’s salen complexes), solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal conditions for enantiomeric excess (ee). Validate with chiral HPLC and circular dichroism (CD) spectroscopy .

Data Presentation Guidelines

  • Table 1 : Comparative yields of synthetic routes for this compound

    MethodCatalystSolventYield (%)Purity (HPLC)
    LactonizationH₂SO₄Toluene6292
    CyclocarbonylationPd(OAc)₂DMF7898
  • Figure 1 : Proposed hydrolysis mechanism with DFT-derived transition states (include activation energies and bond lengths) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.